5-Carboxy-6-hydroxymethyl Dehydro Felodipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

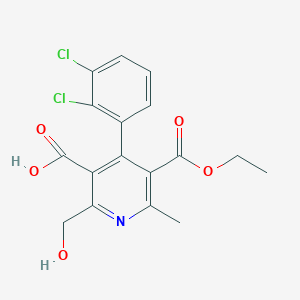

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a metabolite of Felodipine . Felodipine is a calcium channel blocker .

Molecular Structure Analysis

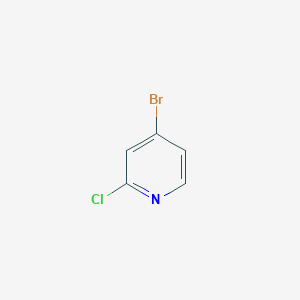

The molecular formula of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is C17H15Cl2NO5. It contains a total of 41 bonds; 26 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ester (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis

The molecular weight of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is 384.2 g/mol. It contains a total of 40 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 2 Chlorine atoms .Wissenschaftliche Forschungsanwendungen

Calcium Channel Antagonist Activity

5-Carboxy-6-hydroxymethyl Dehydro Felodipine has been explored for its calcium channel antagonist activity. A study investigated the synthesis and biological evaluation of a felodipine coupled redox chemical delivery system. This system showed moderate calcium channel antagonist activity and provided protection against seizures in mice, although it had moderate anticonvulsant activity (Yiu & Knaus, 1996).

Effects on Serotonin Biochemistry and Function

Research has also examined the effects of felodipine on serotonin (5‐HT) biochemistry and function in rats and mice. Felodipine was found to interact with serotonin, influencing behavior and serotonin synthesis in the brain. These findings suggest a complex interplay between Ca2+ antagonists and serotonin function in rodents (Green et al., 1990).

Formulation and Drug Delivery

Studies on felodipine have also focused on drug formulation and delivery. One study aimed to create controlled-release tablets for poorly-soluble felodipine. Using spray chilling, felodipine was incorporated into solid dispersion microparticles, which showed promising dissolution patterns (Savolainen et al., 2003).

Interaction with Calmodulin

Felodipine has been shown to interact with calmodulin, a calcium-binding protein. This interaction indicates a potential mechanism of action for felodipine in vascular smooth muscle beyond just blocking Ca2+ influx (Boström et al., 1981).

Metabolism and Biotransformation

Research has also focused on the biotransformation of felodipine in liver microsomes from various species. This study identified ten metabolites of felodipine, providing insights into its metabolism and suggesting potential pathways for drug interaction and optimization (Bäärnhielm et al., 1986).

Nanosuspension Formulation

A study on the nanosuspension formulation of felodipine aimed to improve its solubility and pharmacological effect. This approach enhanced the dissolution rate and skin permeation of felodipine, demonstrating a potential method for increasing the bioavailability of poorly soluble drugs (Nayak et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy-6-hydroxymethyl Dehydro Felodipine | |

CAS RN |

96558-29-1 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)